molecular formula C17H15N3O3S B4647368 ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate

ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate

Cat. No. B4647368
M. Wt: 341.4 g/mol
InChI Key: QQBOQPAMECGPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Mechanism of Action

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to decreased proliferation and survival of B-cells. TAK-659 has been shown to be a highly selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit BTK activity in primary CLL and MCL cells, as well as in animal models of these diseases. TAK-659 has also been shown to inhibit the growth of B-cell lymphoma cell lines in vitro. In addition, TAK-659 has been shown to have minimal effects on T-cell function, which is important for maintaining immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its high selectivity for BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies. However, one limitation of TAK-659 is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on TAK-659. One area of research is the development of more soluble analogs of TAK-659, which would make it easier to work with in experiments. Another area of research is the evaluation of TAK-659 in clinical trials for the treatment of B-cell malignancies. In addition, TAK-659 could be studied in combination with other targeted therapies for the treatment of B-cell malignancies. Finally, TAK-659 could be studied in other diseases where BTK plays a role, such as autoimmune diseases and inflammatory disorders.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to inhibit BTK, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of BTK leads to decreased proliferation and survival of B-cells, which can be beneficial in the treatment of B-cell malignancies.

properties

IUPAC Name

ethyl 4-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-2-23-17(22)12-5-7-14(8-6-12)20-15(21)11-24-16-13(10-18)4-3-9-19-16/h3-9H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBOQPAMECGPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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